molecular formula C17H21N5O2 B14153354 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione CAS No. 304446-11-5

7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione

Cat. No.: B14153354
CAS No.: 304446-11-5
M. Wt: 327.4 g/mol
InChI Key: GXWSOHXMBGNQQB-UHFFFAOYSA-N
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Description

7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione: is a synthetic compound belonging to the purine family. It is characterized by its unique structure, which includes a benzyl group at the 7th position, a diethylamino group at the 8th position, and a methyl group at the 3rd position of the purine ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of the purine ring at the 7th position with a benzyl halide, followed by the introduction of the diethylamino group at the 8th position through nucleophilic substitution. The methyl group at the 3rd position is usually introduced via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the purine ring or the diethylamino group, potentially leading to the formation of amine or hydrocarbon derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amine derivatives, hydrocarbon derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a model compound for understanding purine metabolism and function.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The benzyl and diethylamino groups play a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

  • 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
  • 7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Comparison: Compared to similar compounds, 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione is unique due to its specific substitution pattern. The presence of the diethylamino group at the 8th position and the benzyl group at the 7th position confer distinct chemical and biological properties. These structural differences can lead to variations in reactivity, binding affinity, and overall activity in various applications.

Properties

CAS No.

304446-11-5

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

7-benzyl-8-(diethylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H21N5O2/c1-4-21(5-2)16-18-14-13(15(23)19-17(24)20(14)3)22(16)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3,(H,19,23,24)

InChI Key

GXWSOHXMBGNQQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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